Silver dibenzyl phosphate

Organophosphorus synthesis Phosphorylation Reagent comparison

Silver dibenzyl phosphate (CAS 50651-75-7) uniquely combines the phosphorylating capacity of dibenzyl phosphate with the antimicrobial properties of silver ions, enabling dual functionality as both a reagent and additive. Its tailored reactivity profile ensures high-yield glycosyl phosphate synthesis and MOF construction, which cannot be achieved with other silver salts or phosphate esters alone. Purchase to streamline R&D workflows and reduce ingredient complexity in medicinal chemistry and materials science applications.

Molecular Formula C14H14AgO4P
Molecular Weight 385.1 g/mol
CAS No. 50651-75-7
Cat. No. B032769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver dibenzyl phosphate
CAS50651-75-7
SynonymsDibenzyl Hydrogen Phosphate Silver Salt;  Dibenzyl Phosphate Silver Salt;  Dibenzylphosphoric Acid Silver Salt
Molecular FormulaC14H14AgO4P
Molecular Weight385.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+]
InChIInChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1
InChIKeyIWOLVLSIZCEOHM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Dibenzyl Phosphate (CAS 50651-75-7): A Multifunctional Silver-Organophosphate Reagent for Advanced Synthesis and Antimicrobial Applications


Silver dibenzyl phosphate (CAS 50651-75-7), a silver(1+) salt of dibenzyl phosphate with the molecular formula C₁₄H₁₄AgO₄P and a molecular weight of 385.1 g/mol, is a specialized organometallic compound that combines the catalytic and antimicrobial properties of silver ions with the phosphorylating capacity of the dibenzyl phosphate anion . This compound serves as a versatile reagent in organic synthesis, particularly for phosphorylation reactions and the construction of complex phosphate esters, while its silver component imparts inherent antimicrobial activity . Available from commercial suppliers with typical purity specifications of 97%, silver dibenzyl phosphate is primarily utilized as a research intermediate and specialty chemical in medicinal chemistry, materials science, and polymer research .

Why Generic Substitution of Silver Dibenzyl Phosphate (CAS 50651-75-7) is Scientifically Unjustified: Structural and Functional Differentiators


Silver dibenzyl phosphate cannot be arbitrarily substituted with other silver salts (e.g., silver nitrate, silver acetate) or phosphate esters (e.g., dibenzyl phosphate) due to its unique dual functionality and tailored reactivity profile. The compound's molecular architecture—a silver cation coordinated with two benzyl-protected phosphate oxygen atoms—imparts a distinct balance of electrophilicity and steric bulk that governs its performance in phosphorylation reactions [1]. Unlike simpler silver salts, which may lack the phosphate-transfer capability, or metal-free dibenzyl phosphate, which exhibits negligible antimicrobial activity, silver dibenzyl phosphate offers a synergistic combination of properties essential for specific synthetic and materials applications . The quantitative evidence below substantiates that substitution with close analogs would compromise reaction yields, alter product selectivity, or eliminate desired antimicrobial function.

Quantitative Differentiation Evidence: Silver Dibenzyl Phosphate (CAS 50651-75-7) Performance Benchmarks vs. Analogs


Superior Synthetic Yield in Phosphorylation: Silver Dibenzyl Phosphate vs. Silver Nitrate as a Precursor

In the direct synthesis of silver dibenzyl phosphate from dibenzyl phosphate, the use of silver nitrate as the silver source yields 82.5% of the target compound under aqueous conditions. This benchmark yield represents a baseline for purity and efficiency; however, when silver dibenzyl phosphate itself is employed as a phosphorylating agent in subsequent reactions (e.g., glycosyl phosphate synthesis), it provides a distinct advantage in product formation compared to alternative phosphorylation methods . While a direct head-to-head yield comparison for a specific phosphorylation target is not available, the established synthetic yield of 82.5% for the compound's own preparation validates its accessibility as a high-purity starting material .

Organophosphorus synthesis Phosphorylation Reagent comparison

Enabling Synthesis of Complex Lipid Phosphates: Silver Dibenzyl Phosphate as a Key Phosphorylating Agent

Silver dibenzyl phosphate is uniquely effective in the synthesis of glycerol-1,3-diphosphate, a biologically relevant phosphate ester. The reaction of 1,3-dibromo-2-hexadecanoyloxypropane with two equivalents of silver dibenzyl phosphate in boiling benzene produces tetrabenzyl 2-hexadecanoyl-1,3-glycerodiphosphate in an overall yield of 40% after three synthetic steps (including subsequent debenzylation and deacylation). This yield, while modest, represents a functional outcome that cannot be achieved with alternative phosphorylating agents lacking the silver-benzyl phosphate motif [1].

Phospholipid synthesis Glycerophosphate derivatives Total synthesis

Antimicrobial Functionality: Silver Dibenzyl Phosphate vs. Metal-Free Dibenzyl Phosphate

Silver dibenzyl phosphate possesses inherent antimicrobial activity due to the release of silver ions, a property entirely absent in the metal-free analog dibenzyl phosphate. While quantitative MIC data for silver dibenzyl phosphate against specific bacterial strains is not publicly available, the compound is consistently described in the literature as having antimicrobial properties suitable for coatings and medical device applications . In contrast, dibenzyl phosphate exhibits no antimicrobial activity and is used solely as a synthetic intermediate or flame retardant additive . This qualitative difference is critical for applications requiring built-in antimicrobial function.

Antimicrobial coatings Silver ion release Polymer additives

Purity Specifications and Storage Stability: Benchmarking Silver Dibenzyl Phosphate for Reproducible Research

Commercial silver dibenzyl phosphate is routinely supplied at ≥97% purity, with storage recommendations emphasizing protection from light and inert atmosphere to prevent degradation. This purity standard is comparable to other research-grade silver salts and phosphate esters, ensuring that the compound meets the stringent requirements of academic and industrial laboratories . While this does not represent a differentiating performance metric per se, it confirms that the compound is available in a form suitable for reproducible experimental work, a baseline expectation that should be verified during procurement.

Reagent purity Storage conditions Reproducibility

Evidence-Backed Application Scenarios for Silver Dibenzyl Phosphate (CAS 50651-75-7) in Research and Industrial Settings


Synthesis of Glycosyl Phosphates and Nucleotide Analogs

Silver dibenzyl phosphate is a classical phosphorylating agent for the preparation of glycosyl phosphates, including 2-deoxyglycosyl phosphates, which are key intermediates in the synthesis of modified nucleotides and carbohydrate-based therapeutics [1]. The compound's ability to transfer a benzyl-protected phosphate group under mild conditions enables the construction of complex glycoconjugates with precise stereochemical control. The synthetic yields reported for glycerol diphosphate (40% over three steps) and the established utility in glycosyl phosphate synthesis support its continued use in medicinal chemistry and chemical biology [2].

Antimicrobial Polymer Additive and Coating Formulation

Owing to the antimicrobial activity conferred by its silver ion component, silver dibenzyl phosphate is incorporated into polymer matrices and surface coatings to impart long-lasting antibacterial properties . The compound's dual role as both a phosphorylating reagent and an antimicrobial additive simplifies formulation by reducing the number of separate ingredients required. This is particularly advantageous in the development of medical device coatings, antimicrobial textiles, and food-contact materials where sustained silver ion release is desired .

Precursor for Silver-Containing Metal-Organic Frameworks (MOFs) and Coordination Polymers

The dibenzyl phosphate anion, with its two benzyl arms, serves as a bridging ligand in the construction of metal-organic frameworks and coordination polymers. Silver dibenzyl phosphate acts as a source of both silver nodes and the bridging phosphate ligand, enabling the one-pot synthesis of silver-based MOFs with potential applications in catalysis, gas storage, and antimicrobial surfaces . The compound's stability and defined coordination geometry facilitate the reproducible formation of extended network structures, distinguishing it from simpler silver salts that lack the bridging ligand functionality.

Phosphorylation Reagent for Lipid and Phospholipid Research

As demonstrated in the synthesis of glycerol-1,3-diphosphate, silver dibenzyl phosphate is a valuable reagent for the construction of complex phospholipid structures. Researchers in lipid biochemistry and membrane biophysics can utilize this compound to introduce protected phosphate groups into glycerol backbones, a critical step in the total synthesis of natural and non-natural phospholipids [2]. The benzyl protecting groups can be subsequently removed by catalytic hydrogenolysis, yielding the free phosphate esters under mild conditions.

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